

immunofluorescence protocol for Osi-906 treated cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Osi-906

Cat. No.: B1684704

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Application Notes and Protocols

Topic: Immunofluorescence Protocol for **OSI-906** Treated Cells

Audience: Researchers, scientists, and drug development professionals.

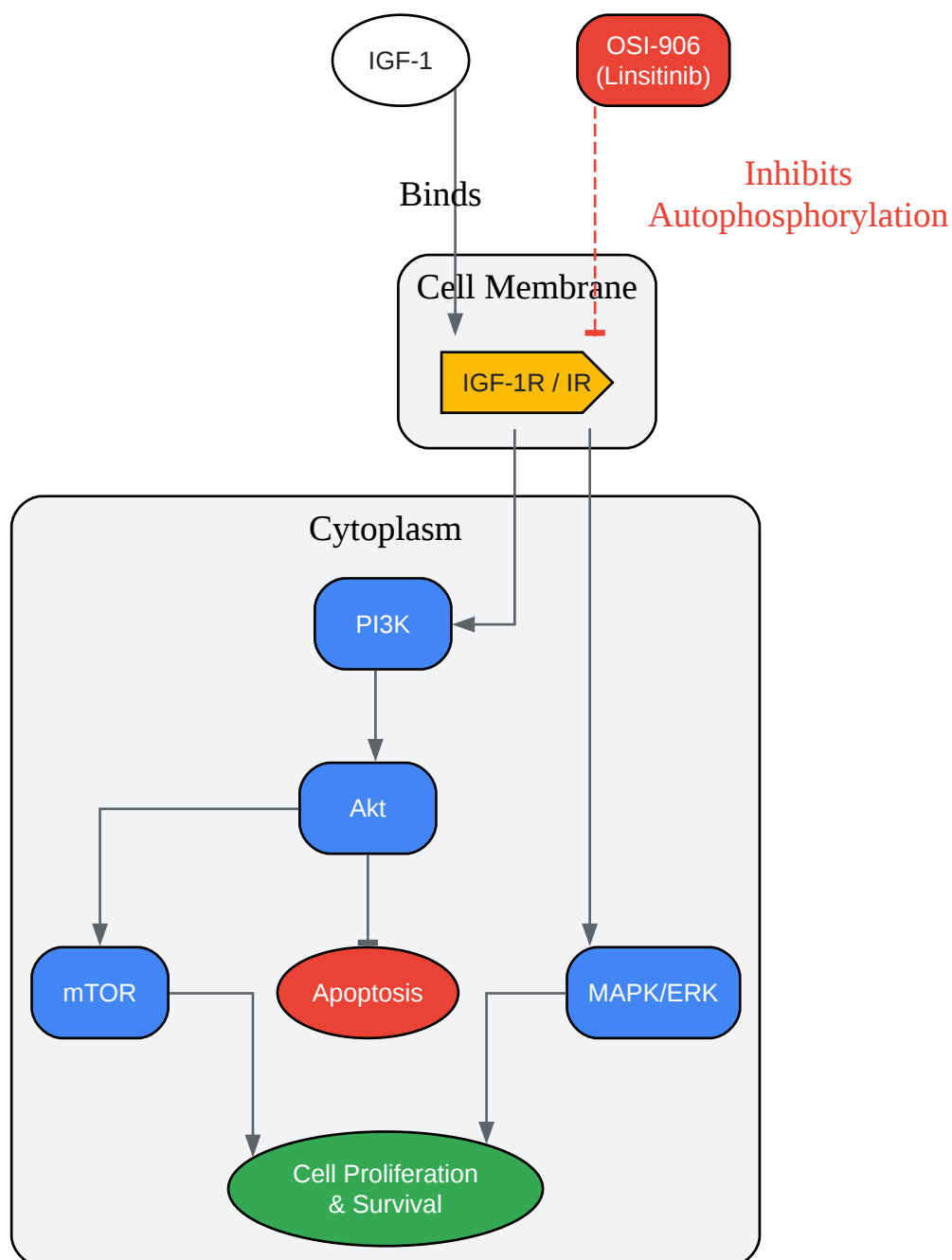
Introduction

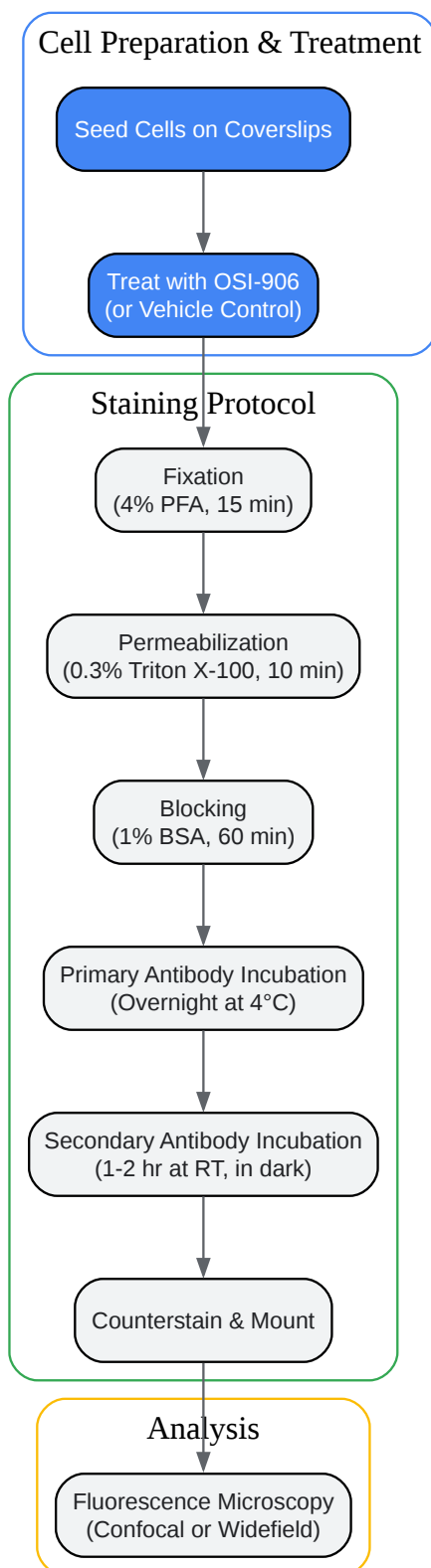
OSI-906, also known as Linsitinib, is a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR).^{[1][2]} The IGF-1R signaling pathway is crucial in regulating cell proliferation, survival, and differentiation, and its aberrant activation is implicated in various cancers.^{[3][4][5]} **OSI-906** exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks downstream signaling cascades, primarily the PI3K/Akt/mTOR and MAPK/ERK pathways.^{[5][6][7]} This leads to reduced cell proliferation and induction of apoptosis in tumor cells.^{[3][4]}

Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization of specific proteins and to observe the effects of drug treatments on cellular morphology and signaling pathways. This document provides a detailed protocol for performing immunofluorescence on cells treated with **OSI-906** to assess its impact on downstream signaling targets.

Mechanism of Action of OSI-906

OSI-906 is a small molecule tyrosine kinase inhibitor that targets the ATP-binding site of IGF-1R and IR.[5] In cell-free assays, Linsitinib has an IC50 of 35 nM for IGF-1R and 75 nM for the highly homologous insulin receptor.[1][2][6] By preventing receptor autophosphorylation, **OSI-906** effectively abrogates the activation of critical downstream signaling proteins such as Akt, ERK1/2, and p70S6K.[6][7] This inhibition can lead to cell cycle arrest and apoptosis, making it a subject of interest in cancer therapy.[8][9]





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- To cite this document: BenchChem. [immunofluorescence protocol for Osi-906 treated cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684704#immunofluorescence-protocol-for-osi-906-treated-cells]

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